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Compound Name:
one

Cat. No.: B1458274

Technical Guide: 3-(Pentafluoroethyl)-1H-
pyrazin-2-one

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 3-
(Pentafluoroethyl)-1H-pyrazin-2-one, including its chemical identity, proposed synthesis, and
potential biological significance. Given the limited availability of data for this specific molecule,
this guide leverages information from analogous fluorinated heterocyclic compounds to provide
a predictive framework for its properties and applications.

Chemical Identity

o |[UPAC Name: 3-(Pentafluoroethyl)-1H-pyrazin-2-one

o CAS Number: A specific CAS number for 3-(Pentafluoroethyl)-1H-pyrazin-2-one is not readily
found in major chemical databases, suggesting it may be a novel or infrequently synthesized
compound.

Chemical Structure:

Caption: Chemical structure of 3-(Pentafluoroethyl)-1H-pyrazin-2-one.
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Physicochemical Properties (Predicted)

Quantitative data for 3-(Pentafluoroethyl)-1H-pyrazin-2-one is not available. The following table
presents estimated properties based on structurally similar fluorinated heterocyclic compounds.
These values should be considered predictive and require experimental validation.

Property Predicted Value Basis for Prediction

Calculated from the chemical

Molecular Formula CeHsFsN20
structure.
] Calculated from the molecular
Molecular Weight 226.09 g/mol
formula.
) ) ) General appearance of similar
Appearance White to off-white solid )
pyrazinone compounds.
Fluorination often increases
Melting Point 150 - 180 °C the melting point compared to
non-fluorinated analogs.
High polarity and potential for
Boiling Point > 300 °C (decomposes) hydrogen bonding suggest a

high boiling point.

Sparingly soluble in water; . )
] ] The polar pyrazinone core is
soluble in polar organic

Solubility countered by the lipophilic
solvents (e.g., DMSO, DMF,
pentafluoroethyl group.
Methanol)
Electron-withdrawing effect of
the pentafluoroethyl group may
pKa ~8-9 (for the N-H proton) slightly lower the pKa

compared to alkyl-substituted

pyrazinones.

Proposed Synthesis and Experimental Protocols

While a specific synthetic route for 3-(Pentafluoroethyl)-1H-pyrazin-2-one has not been
published, a plausible approach involves the condensation of an a-amino amide with a

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1458274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

perfluorinated 1,2-dicarbonyl compound, a modification of the well-established Jones and

Karmas and Spoerri method.[1][2]

Proposed Synthetic Pathway:

Glycinamide Hydrochloride

Condensation

Pentafluoropropionyl Cyanide

Cyclization
Spontaneous or mild heating

a-Keto Imine Intermediate

3-(Pentafluoroethyl)-1H-pyrazin-2-one

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 3-(Pentafluoroethyl)-1H-pyrazin-2-one.

Detailed Experimental Protocol (Hypothetical):

This protocol is a general guideline and would require optimization.

Materials:

o Glycinamide hydrochloride

o Pentafluoropropionyl cyanide (or a similar reactive pentafluoro-1,2-dicarbonyl equivalent)

e Sodium bicarbonate (or another suitable base)

¢ Anhydrous ethanol

o Diethyl ether

o Standard laboratory glassware and purification apparatus (e.g., rotary evaporator,

chromatography columns)

Procedure:

» Preparation of Glycinamide Free Base: In a round-bottom flask, dissolve glycinamide

hydrochloride in a minimal amount of water. Cool the solution in an ice bath and add a
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saturated aqueous solution of sodium bicarbonate dropwise with stirring until the pH reaches
~8-9. Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl
acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the glycinamide free base.

Condensation and Cyclization: In a separate flask under an inert atmosphere (e.g., nitrogen
or argon), dissolve the glycinamide free base in anhydrous ethanol. To this solution, add an
equimolar amount of pentafluoropropionyl cyanide dropwise at room temperature. The
reaction mixture may be stirred at room temperature or gently heated (e.g., to 40-50 °C) to
promote cyclization. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up and Purification: Once the reaction is complete, cool the mixture to room
temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is
removed under reduced pressure. The crude product is then purified. A suggested method is
flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in
hexanes.

Characterization: The structure and purity of the final product, 3-(Pentafluoroethyl)-1H-
pyrazin-2-one, should be confirmed by standard analytical techniques, including *H NMR, 13C
NMR, °F NMR, mass spectrometry, and elemental analysis.

Potential Biological Significance and Applications

The introduction of fluorine atoms into heterocyclic scaffolds is a widely used strategy in
medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[3][4][5]
While the biological activity of 3-(Pentafluoroethyl)-1H-pyrazin-2-one has not been reported,
related fluorinated pyrazole and pyrazinone derivatives have shown a range of biological
activities, including:

 Antiviral Activity: Some fluorinated heterocyclic compounds have demonstrated potent
antiviral effects.[5]

» Antifungal Activity: Fluorinated pyrazoles have been investigated for their efficacy against
various phytopathogenic fungi.[4]

e Enzyme Inhibition: The incorporation of fluorine can lead to potent and selective enzyme
inhibitors. For instance, fluorinated pyrazoles have been shown to inhibit nitric oxide
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synthase (NOS).[6]
Hypothetical Signaling Pathway Modulation:

Given the prevalence of kinase inhibition by heterocyclic compounds in drug discovery, a
compound like 3-(Pentafluoroethyl)-1H-pyrazin-2-one could potentially act as a modulator of a
cellular signaling pathway. The following diagram illustrates a generic kinase signaling cascade
that could be a hypothetical target.
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Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway.

This technical guide provides a foundational understanding of 3-(Pentafluoroethyl)-1H-pyrazin-
2-one for research and development purposes. All predictive data and hypothetical protocols
require experimental verification. The structural motifs present in this molecule suggest that it
could be a valuable scaffold for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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